MAO-B Inhibitory Activity: 37-Fold Improvement Over Weak Quinoline MAO-B Inhibitors
5-Bromo-7-fluoro-8-methylquinoline exhibits moderate MAO-B inhibitory activity with an IC₅₀ of 2.69 μM, representing a >37-fold improvement in potency compared to weak quinoline-based MAO-B inhibitors that show IC₅₀ values exceeding 100 μM under identical assay conditions [1][2]. This intermediate potency positions the compound as a useful tool or lead optimization starting point distinct from both inactive scaffolds and highly optimized clinical candidates.
| Evidence Dimension | MAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.69 μM (2690 nM) |
| Comparator Or Baseline | Weak quinoline MAO-B inhibitor (CHEMBL3398528): IC₅₀ > 100 μM (>100,000 nM) |
| Quantified Difference | >37.2-fold greater potency |
| Conditions | Recombinant human MAO-B; kynuramine to 4-hydroxyquinoline conversion assay; 20 min incubation; fluorometric detection |
Why This Matters
This quantitative differentiation enables researchers to select a compound with measurable MAO-B engagement for target validation studies without committing to high-potency clinical candidates.
- [1] BindingDB. BDBM50389454 (CHEMBL2062875). 5-Bromo-7-fluoro-8-methylquinoline. IC₅₀: 2.69E+3 nM. Assay: Inhibition of recombinant human MAO-B assessed as inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528). IC₅₀: >1.00E+5 nM. Assay: Inhibition of human recombinant MAO-B assessed as kynuramine oxidation to 4-hydroxyquinoline formation by spectrofluorometric analysis. View Source
